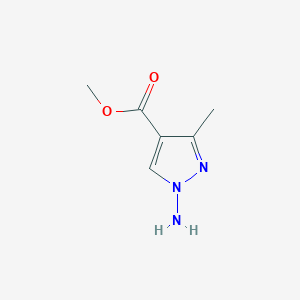

(RS)-Fmoc-alpha-methoxyglycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

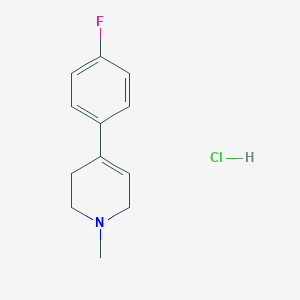

(RS)-Fmoc-alpha-methoxyglycine, also known as Fmoc-α-MeGly, is an amino acid derivative that has become a popular reagent in organic synthesis due to its ability to easily form ester and amide bonds. It is widely used in peptide synthesis, as well as in the synthesis of peptidomimetics, peptide-based drugs, and other bioactive compounds. Fmoc-α-MeGly has also been used in the synthesis of polymers, nanomaterials, and other materials for industrial applications.

科学的研究の応用

Peptide Synthesis

(RS)-Fmoc-alpha-methoxyglycine is utilized in peptide synthesis, specifically in solid-phase peptide synthesis (SPPS). It is incorporated into the SPPS methodology to create α-hydroxyglycine extended peptides upon final deprotection and cleavage from the solid support with trifluoroacetic acid containing 5% H2O (Brown & Ramage, 1994).

Biocompatible Hydrogels

The compound plays a role in forming biocompatible hydrogels. It is part of a peptide containing an RGD sequence and a hydrophobic FMOC tail, prepared via a standard FMOC solid-phase peptide synthesis technique. This contributes to the formation of a three-dimensional hydrogel that exhibits good biocompatibility in the subconjunctival space and anterior chamber of rabbit eyes, indicating potential applications in ophthalmology (Liang et al., 2010).

Tissue Engineering

In tissue engineering, the self-assembly of Fmoc-diphenylalanine and Fmoc-arginine-glycine-aspartate peptides, including FMOC, forms a nanofibrous network suitable for cell attachment. This network enhances the proliferation and differentiation of mesenchymal stem cells (MSCs), making it applicable in musculoskeletal tissue engineering (Wang et al., 2017).

Cellular Transport

FMOC, including variants like Fmoc-(6-Boc-aminohexyl)glycine and Fmoc-((2-(2-Boc-aminoethoxy)ethoxy)ethyl)glycine, is used in synthesizing peptidomimetics such as oligo-N-alkylglycines (peptoids). These peptoids show robust proteolytic stability, reduced cellular toxicity, and are effective as cellular transporters (Jong et al., 2015).

Analytical Applications

It is used in enantiomer separation in high-performance liquid chromatography (HPLC). Specifically, N-FMOC α-amino acids are utilized in chromatographic methods for determining enantiomeric purity and the degree of racemization of synthesized N-protected α-amino acids (Jin & Lee, 2008).

Gelation Properties

The compound's role in self-assembly and gelation properties has been explored. For example, the self-assembly behavior of Fmoc-FG, Fmoc-GG, and Fmoc-GF, and their comparison with Fmoc-FF, highlights the impact of phenylalanine substitution by glycine on assembly and gelation (Tang, Ulijn, & Saiani, 2011).

特性

IUPAC Name |

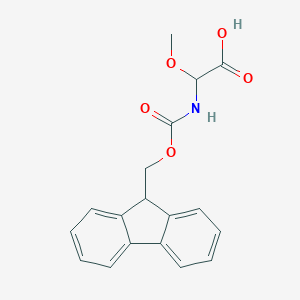

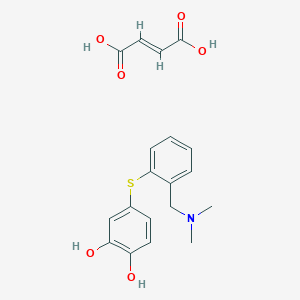

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-23-16(17(20)21)19-18(22)24-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDUDUCMSBVPRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(RS)-Fmoc-alpha-methoxyglycine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)

![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)